![molecular formula C19H18N2O3S B2638089 Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 892843-48-0](/img/structure/B2638089.png)

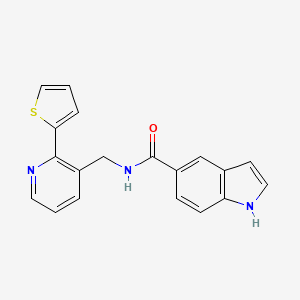

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Chemical Synthesis and Crystal Engineering

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate, and compounds with similar structures, play a significant role in the field of crystal engineering. For instance, methyl 2-(carbazol-9-yl)benzoate demonstrates a unique phase transition under high pressure from a structure with eight molecules per asymmetric unit to a more compact Z′ = 2 structure. This transformation underscores the compound's utility in studying the effects of pressure on crystal conformation and stability, contributing valuable insights into crystal packing and molecular interactions (Johnstone et al., 2010).

Drug Discovery and Biological Activities

In drug discovery, the design and synthesis of novel compounds based on the benzothiazole scaffold, such as this compound, are of great interest. For example, research into the synthesis of carbon-11-labeled CK1 inhibitors for PET radiotracers in Alzheimer's disease showcases the application of structurally similar compounds in developing tools for medical imaging. These studies not only expand our understanding of molecular design but also pave the way for advancements in diagnostic imaging and potentially therapeutic interventions (Gao et al., 2018).

Material Science and Polymer Chemistry

The synthesis and characterization of compounds like methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate illustrate the relevance of benzothiazole derivatives in material science. Such compounds are investigated for their electropolymerization potential and capacitive behavior, indicating their application in developing novel materials for electronics, including supercapacitors and biosensors. These studies contribute to the advancement of materials with specific electronic properties, highlighting the versatility and importance of benzothiazole derivatives in creating new functional materials (Ates et al., 2015).

Anticonvulsant and Antimicrobial Research

Research into the anticonvulsant and antimicrobial efficacy of benzothiazole derivatives further underscores the chemical's importance in medicinal chemistry. For instance, derivatives such as 2-[(6-substituted benzo[d]thiazol-2-ylcarbamoyl)methyl]-1-(4-substituted phenyl)isothioureas have shown promising results in in vivo anticonvulsant activity tests, providing insights into the structural requirements for biological activity and offering potential pathways for the development of new therapeutic agents (Siddiqui et al., 2017). Additionally, the synthesis and evaluation of new thiazole and thiazolidinone derivatives containing phenyl benzoate moieties for antibacterial activity highlight the potential for benzothiazole derivatives in combating microbial resistance, marking an important step in the search for novel antimicrobial compounds (Abdel‐Galil et al., 2018).

Mécanisme D'action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[(6-propan-2-yl-1,3-benzothiazol-2-yl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11(2)14-8-9-15-16(10-14)25-19(20-15)21-17(22)12-4-6-13(7-5-12)18(23)24-3/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIHSXOURHJEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638009.png)

![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2638014.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2638017.png)

![(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate](/img/structure/B2638019.png)

![1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2638021.png)

![Lithium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2638022.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)